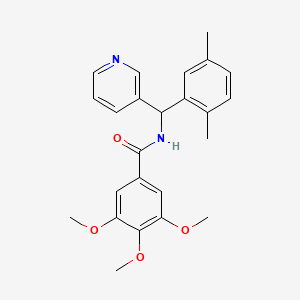
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide, commonly known as DPM-3, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of DPM-3 involves its interaction with specific protein targets in cells. DPM-3 has been shown to bind to ion channels, enzymes, and other proteins, leading to changes in their activity and function. The exact mechanism of action of DPM-3 is still being studied, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
DPM-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets it interacts with. In neuroscience, DPM-3 has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In cancer research, DPM-3 has been shown to inhibit the activity of specific protein kinases, leading to the inhibition of cancer cell growth. Additionally, DPM-3 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
DPM-3 has several advantages for use in lab experiments, including its high purity and specificity for certain protein targets. Additionally, DPM-3 has been shown to have low toxicity and good stability, making it a suitable compound for long-term studies. However, one limitation of DPM-3 is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on DPM-3, including the development of new synthetic methods to improve yield and reduce cost, the identification of new protein targets and biological pathways, and the optimization of DPM-3 for specific therapeutic applications. Additionally, the use of DPM-3 in combination with other compounds or therapies may have synergistic effects, leading to potential new treatment options for various diseases. Overall, DPM-3 has significant potential for use in various fields of research, and further studies are needed to fully understand its biological activity and therapeutic potential.
合成法
The synthesis of DPM-3 involves the reaction of 3,4,5-trimethoxybenzoic acid with 2,5-dimethylphenylboronic acid and pyridine-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The synthesis method has been optimized to produce high yields of DPM-3 with excellent purity.
科学的研究の応用
DPM-3 has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, DPM-3 has been shown to modulate the activity of certain ion channels, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, DPM-3 has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, DPM-3 has been investigated for its potential as a lead compound in drug discovery, due to its unique chemical structure and biological activity.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15-8-9-16(2)19(11-15)22(17-7-6-10-25-14-17)26-24(27)18-12-20(28-3)23(30-5)21(13-18)29-4/h6-14,22H,1-5H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUPQNLKZBUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
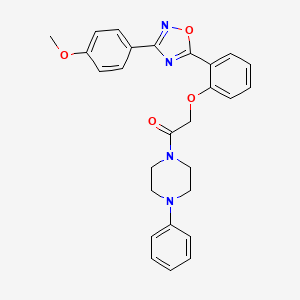
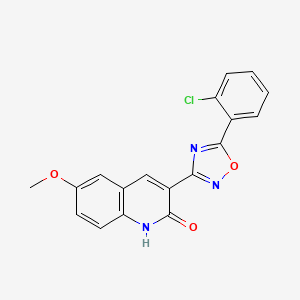
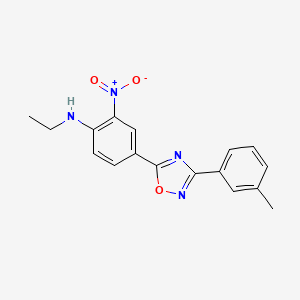

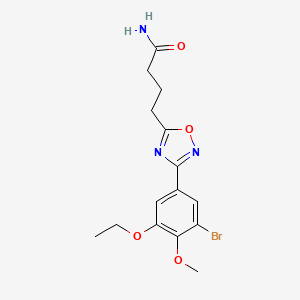
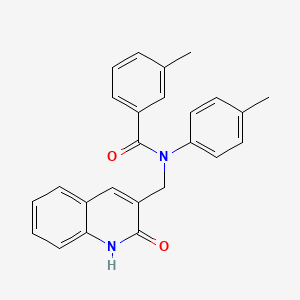
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
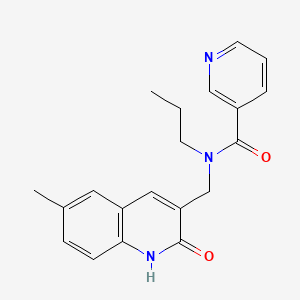
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)
